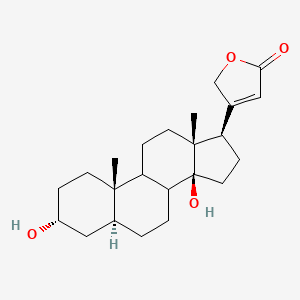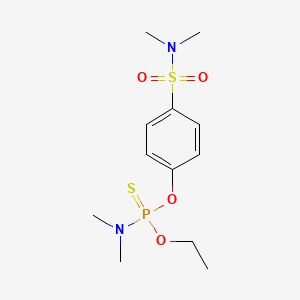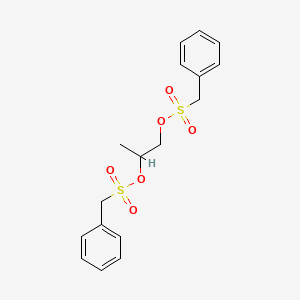
2-Benzylsulfonyloxypropyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylsulfonyloxypropyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyloxypropyl phenylmethanesulfonate typically involves the reaction of benzyl alcohol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted with 2-propyl alcohol to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylsulfonyloxypropyl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonate esters.
Applications De Recherche Scientifique
2-Benzylsulfonyloxypropyl phenylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 2-Benzylsulfonyloxypropyl phenylmethanesulfonate involves the formation of a sulfonate ester bond with target molecules. This bond formation can lead to the modification of the molecular structure and function of the target, thereby exerting its effects. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanesulfonate: Similar in structure but lacks the benzylsulfonyloxypropyl group.
Benzyl phenyl sulfone: Contains a sulfone group instead of a sulfonate group.
2-Naphthalenesulfonic acid: Another sulfonate compound with a naphthalene moiety .
Uniqueness
2-Benzylsulfonyloxypropyl phenylmethanesulfonate is unique due to its specific combination of benzylsulfonyloxypropyl and phenylmethanesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
5455-56-1 |
|---|---|
Formule moléculaire |
C17H20O6S2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-benzylsulfonyloxypropyl phenylmethanesulfonate |
InChI |
InChI=1S/C17H20O6S2/c1-15(23-25(20,21)14-17-10-6-3-7-11-17)12-22-24(18,19)13-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
Clé InChI |
XRRCUKFRPDTBPV-UHFFFAOYSA-N |
SMILES canonique |
CC(COS(=O)(=O)CC1=CC=CC=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
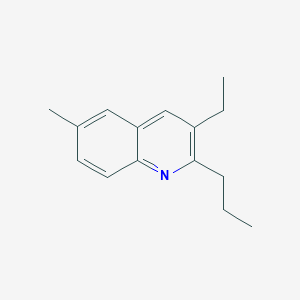
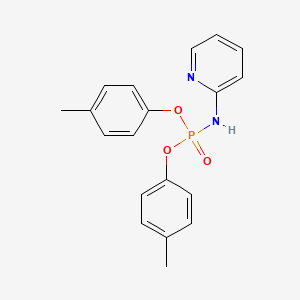
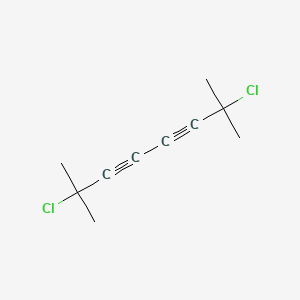
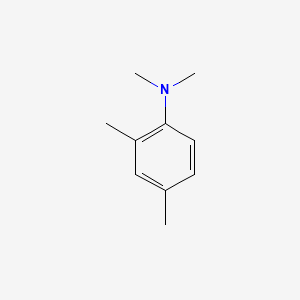
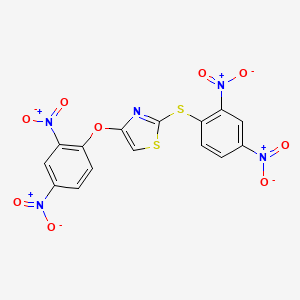

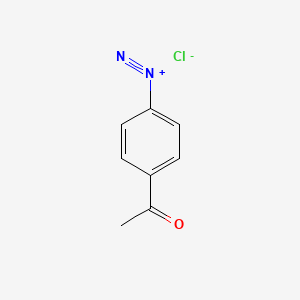

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
